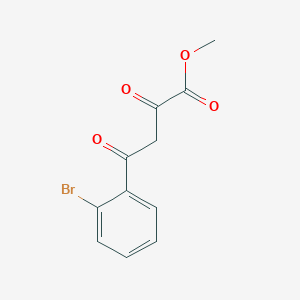

Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-(2-bromophenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO4/c1-16-11(15)10(14)6-9(13)7-4-2-3-5-8(7)12/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKMVKAZSQQFHRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655429 | |

| Record name | Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035235-10-9 | |

| Record name | Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate

Introduction: A Versatile Building Block in Chemical Synthesis

This compound is a polyfunctional β-ketoester of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a reactive 1,3-dicarbonyl system and an ortho-substituted bromophenyl ring, makes it a valuable precursor for the synthesis of a wide array of complex molecules, particularly heterocyclic compounds. The strategic placement of the bromine atom provides a handle for further functionalization through cross-coupling reactions, while the β-ketoester moiety is primed for diverse chemical transformations. This guide provides a comprehensive overview of a proposed synthetic route, a detailed experimental protocol, and a thorough characterization framework for this target compound.

Part 1: The Synthetic Strategy - A Retrosynthetic Approach

The most logical and efficient pathway to construct this compound is through a base-mediated carbon-carbon bond formation. A retrosynthetic analysis reveals a crossed Claisen condensation as the key strategic step.

Caption: Retrosynthetic analysis of the target molecule.

This disconnection points to two readily available or easily synthesized starting materials: 2-bromoacetophenone and dimethyl oxalate . The synthesis will therefore proceed in two main stages:

-

Preparation of the Key Intermediate: Synthesis of 2-bromoacetophenone via bromination of acetophenone.

-

Core Condensation Reaction: A crossed Claisen condensation between the enolate of 2-bromoacetophenone and dimethyl oxalate to yield the final product.

Part 2: Synthesis and Mechanism

Stage 1: Synthesis of 2-Bromoacetophenone

2-Bromoacetophenone is a well-known lachrymator and a versatile synthetic intermediate.[1] It is typically prepared by the alpha-bromination of acetophenone.[2][3]

Reaction: Acetophenone → 2-Bromoacetophenone Reagent: Bromine (Br₂) Solvent: Acetic Acid or Ether with a catalyst like AlCl₃.[1][2]

The reaction proceeds via an acid-catalyzed enol formation, followed by electrophilic attack by bromine.

Stage 2: Crossed Claisen Condensation

The core of the synthesis is the Claisen condensation , a fundamental reaction for forming β-ketoesters.[4][5] In this "crossed" variant, the enolate derived from 2-bromoacetophenone acts as the nucleophile, attacking one of the electrophilic carbonyls of dimethyl oxalate.

Mechanism Insight: The choice of base is critical. Sodium methoxide (NaOMe) is ideal as it matches the alkoxy group of the ester (dimethyl oxalate), preventing transesterification side reactions.[6][7] The reaction requires a stoichiometric amount of base because the product, a β-dicarbonyl compound, is significantly more acidic (pKa ≈ 11) than the alcohol byproduct (methanol, pKa ≈ 16).[5] The final deprotonation of the product by the alkoxide base drives the equilibrium towards the product side, making the reaction thermodynamically favorable.[4]

Caption: Key mechanistic steps of the Claisen condensation.

Part 3: Detailed Experimental Protocols

Safety Precaution: 2-Bromoacetophenone is a potent lachrymator and irritant.[1] All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles |

| 2-Bromoacetophenone | C₈H₇BrO | 199.04 | 5.00 g | 25.1 mmol |

| Dimethyl oxalate | C₄H₆O₄ | 118.09 | 3.26 g | 27.6 mmol |

| Sodium Methoxide | CH₃ONa | 54.02 | 1.50 g | 27.6 mmol |

| Methanol (anhydrous) | CH₃OH | 32.04 | 50 mL | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |

| Hydrochloric Acid (1M) | HCl | 36.46 | As needed | - |

| Saturated NaCl (brine) | NaCl | 58.44 | As needed | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |

Step-by-Step Synthesis Protocol

Caption: Experimental workflow for the synthesis.

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous methanol (50 mL) and cool to 0°C in an ice bath. Carefully add sodium methoxide (1.50 g, 27.6 mmol) in portions, allowing it to dissolve completely.

-

Reagent Addition: To this cooled solution, add dimethyl oxalate (3.26 g, 27.6 mmol). In a separate flask, dissolve 2-bromoacetophenone (5.00 g, 25.1 mmol) in a minimal amount of anhydrous methanol.

-

Condensation: Add the 2-bromoacetophenone solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

-

Reaction Progression: Stir the resulting mixture at 0°C for an additional hour, then remove the ice bath and allow it to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture back to 0°C and quench by slowly adding 1M aqueous HCl until the solution is acidic (pH ≈ 2).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (50 mL) and saturated aqueous NaCl (brine, 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid/oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.

Part 4: Characterization and Data Interpretation

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following data are predicted based on the known effects of the functional groups present.

Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃): The molecule exists as a mixture of keto and enol tautomers. The data below is for the major keto form.

| Proton Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Notes |

| O-CH₃ (Ester) | 3.90 - 4.00 | Singlet (s) | 3H | Typical methyl ester chemical shift. |

| -C(=O)-CH₂ -C(=O)- | 4.60 - 4.70 | Singlet (s) | 2H | Methylene protons between two carbonyl groups. |

| Aromatic H | 7.30 - 7.80 | Multiplet (m) | 4H | Complex pattern due to ortho-disubstitution. |

¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃):

| Carbon Assignment | Predicted Shift (δ, ppm) |

| C H₃ (Ester) | 53.0 |

| -C(=O)-C H₂-C(=O)- | 48.5 |

| C -Br (Aromatic) | 122.0 |

| Aromatic C -H | 127.0 - 134.0 |

| Aromatic C -C=O | 137.0 |

| C =O (Ester) | 161.0 |

| C =O (Keto-ester) | 185.0 |

| C =O (Aryl Ketone) | 192.0 |

Infrared (IR) Spectroscopy (Predicted, KBr or thin film):

| Wavenumber (cm⁻¹) | Functional Group | Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium |

| 1740-1720 | C=O stretch (Ester) | Strong |

| 1720-1700 | C=O stretch (Keto-ester) | Strong |

| 1690-1670 | C=O stretch (Aryl Ketone) | Strong |

| 1600-1450 | C=C stretch (Aromatic) | Medium-Strong |

| 1250-1100 | C-O stretch (Ester) | Strong |

| 750-700 | C-Br stretch | Medium |

Mass Spectrometry (MS-EI):

-

Molecular Ion (M⁺): Expect a pair of peaks corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

m/z ≈ 284 (for C₁₁H₉⁷⁹BrO₄)

-

m/z ≈ 286 (for C₁₁H₉⁸¹BrO₄)

-

-

Isotopic Pattern: The M⁺ and [M+2]⁺ peaks should be of nearly equal intensity (approximately 1:1 ratio), which is the characteristic signature of a monobrominated compound.

-

Key Fragments: Expect fragmentation patterns corresponding to the loss of •OCH₃ (m/z 31) and •COOCH₃ (m/z 59), and a prominent peak for the 2-bromobenzoyl cation (m/z 183/185).

References

- Vertex AI Search. (n.d.). Exploring the Chemical Properties and Synthesis of 2-Bromoacetophenone.

- LibreTexts Chemistry. (2014). Chapter 21: Ester Enolates.

- Gogoi, S. (2010). Spotlight 337: 2-Bromoacetophenone. Synlett, 2010(20), 3113-3114.

- JoVE. (2023). Video: Esters to β-Ketoesters: Claisen Condensation Overview.

- Wikipedia. (n.d.). Claisen condensation.

- LibreTexts Chemistry. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester.

- Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation.

- Sigma-Aldrich. (n.d.). Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate.

- PrepChem.com. (n.d.). Preparation of bromoacetophenone.

Sources

An In-depth Technical Guide to Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate, a versatile β-keto ester with significant potential in synthetic chemistry. Addressed to researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, a plausible synthetic route grounded in established organic chemistry principles, its expected reactivity, and potential applications, particularly in medicinal chemistry. While direct experimental data for this specific ortho-isomer is limited in publicly accessible literature, this guide constructs a robust profile based on well-understood chemical theories and data from analogous structures.

Introduction and Core Molecular Profile

This compound is a dicarbonyl compound featuring a methyl ester and a ketone separated by a methylene group, classifying it as a β-keto ester. The presence of a bromine atom at the ortho position of the phenyl ring introduces specific steric and electronic effects that influence its reactivity and potential applications. As a 1,3-dicarbonyl compound, it is a valuable synthetic intermediate, with the active methylene group and two electrophilic carbonyl centers providing multiple avenues for chemical transformations.[1][2]

The 2,4-dioxobutanoate scaffold is a recognized privileged structure in medicinal chemistry, with derivatives showing a range of biological activities, including as enzyme inhibitors.[3][4][5] The strategic placement of the bromophenyl group makes this molecule an attractive building block for creating more complex pharmaceutical agents.

Chemical Identity and Physicochemical Properties

To ensure clarity and precision in research and development, the fundamental identifiers and properties of this compound are summarized below. It is important to note that while the CAS number for the para-isomer (4-bromophenyl) is well-documented, the ortho-isomer's specific identifiers are less commonly cited. The CAS number 39757-33-0 has been associated with this compound.

| Property | Value | Source/Justification |

| Molecular Formula | C₁₁H₉BrO₄ | Based on chemical structure |

| Molecular Weight | 285.09 g/mol | Calculated from molecular formula |

| CAS Number | 39757-33-0 | |

| Appearance | Expected to be an off-white to pale yellow solid | Based on analogous compounds |

| Melting Point | Not available (para-isomer: 102-108 °C)[6] | Expected to differ from the para-isomer due to steric hindrance from the ortho-bromo group affecting crystal packing. |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and sparingly soluble in non-polar solvents and water. | General solubility of β-keto esters. |

| Storage | Store in a cool, dry place away from light and moisture. | Standard for dicarbonyl compounds to prevent degradation. |

Synthesis and Mechanistic Insights

The most logical and established method for the synthesis of this compound is the mixed Claisen condensation . This powerful carbon-carbon bond-forming reaction occurs between an ester and another carbonyl compound in the presence of a strong base.[7] In this case, the reaction would involve the condensation of methyl 2-bromoacetate with a methyl ester of a phenylglyoxylic acid derivative, or more practically, the reaction between 2'-bromoacetophenone and dimethyl oxalate.

Proposed Synthetic Workflow

The following diagram illustrates a plausible workflow for the synthesis of this compound.

Caption: Proposed synthetic workflow for this compound via Claisen condensation.

Detailed Experimental Protocol (Hypothetical)

This protocol is a scientifically informed projection and should be optimized and validated in a laboratory setting.

Materials:

-

2'-Bromoacetophenone

-

Dimethyl oxalate

-

Sodium hydride (60% dispersion in mineral oil) or Sodium methoxide

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) washed with anhydrous hexanes to remove mineral oil. Suspend the sodium hydride in anhydrous THF.

-

Enolate Formation: Dissolve 2'-bromoacetophenone (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of sodium hydride at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete enolate formation. The evolution of hydrogen gas should be observed.

-

Condensation: Dissolve dimethyl oxalate (1.2 equivalents) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to 0 °C and cautiously quench with 1 M HCl until the solution is acidic (pH ~2-3). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from an appropriate solvent system.

Mechanistic Rationale

The Claisen condensation proceeds through a well-established mechanism:

-

Deprotonation: The strong base (sodium hydride or methoxide) abstracts an α-proton from the 2'-bromoacetophenone, which is the most acidic proton, to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of dimethyl oxalate.

-

Elimination: The resulting tetrahedral intermediate collapses, eliminating a methoxide leaving group to form the dicarbonyl product.

-

Deprotonation of Product: The product, a β-keto ester, has an acidic proton on the methylene group between the two carbonyls. This proton is readily removed by the methoxide generated in the previous step, driving the equilibrium towards the product.

-

Protonation: The final product is obtained after an acidic workup, which protonates the enolate of the β-keto ester.

Predicted Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, and methyl protons.

-

Aromatic Protons (δ 7.2-7.8 ppm): The four protons on the ortho-substituted benzene ring will be chemically non-equivalent and will likely appear as a complex multiplet. The proton ortho to the bromine will be shifted downfield due to the inductive effect of the bromine, while the other protons will have shifts influenced by both the bromine and the carbonyl group.[8]

-

Methylene Protons (δ ~4.0-4.5 ppm): The two protons of the CH₂ group are diastereotopic and may appear as two separate signals or a complex multiplet, depending on the solvent and temperature. Their position between two carbonyl groups causes a significant downfield shift.

-

Methyl Protons (δ ~3.8-3.9 ppm): The three protons of the methyl ester will appear as a sharp singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the different carbon environments in the molecule.

-

Carbonyl Carbons (δ ~160-195 ppm): Three distinct signals are expected for the two ketone carbonyls and the ester carbonyl. The ketone carbonyl attached to the aromatic ring will likely be the most downfield.

-

Aromatic Carbons (δ ~120-140 ppm): Six signals are expected for the six carbons of the benzene ring. The carbon bearing the bromine atom will be significantly shifted, and the other carbon signals will be influenced by the positions of the substituents.[7][9][10]

-

Methylene Carbon (δ ~45-55 ppm): The CH₂ carbon will appear in this region.

-

Methyl Carbon (δ ~52-54 ppm): The methyl ester carbon will give a signal in this range.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carbonyl groups.

-

C=O Stretching (1680-1750 cm⁻¹): Strong, sharp peaks are expected in this region corresponding to the aryl ketone, the α-keto group, and the ester carbonyl. Conjugation with the aromatic ring will likely shift the aryl ketone absorption to a lower wavenumber.[11][12][13]

-

C-O Stretching (1000-1300 cm⁻¹): A strong band corresponding to the C-O stretch of the ester group is expected.

-

Aromatic C=C Stretching (1450-1600 cm⁻¹): Several medium to weak bands will be present in this region.

-

C-Br Stretching (500-600 cm⁻¹): A weak to medium absorption in the fingerprint region is expected for the carbon-bromine bond.

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A pair of peaks for the molecular ion will be observed due to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The peaks will be at m/z 284 and 286.[14][15][16][17]

-

Fragmentation: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃), the methyl ester group (-COOCH₃), and the bromine atom (-Br). Fragmentation of the dicarbonyl system is also expected.

Reactivity and Synthetic Utility

The chemical reactivity of this compound is governed by its 1,3-dicarbonyl system and the brominated aromatic ring.

Reactivity of the 1,3-Dicarbonyl Moiety

The methylene protons are acidic and can be readily removed by a base to form a stable enolate. This enolate is a versatile nucleophile that can participate in a variety of reactions, including:

-

Alkylation and Acylation: Reaction with alkyl halides or acyl chlorides to introduce substituents at the C3 position.

-

Cyclization Reactions: The dicarbonyl system is a precursor for the synthesis of various heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, by condensation with appropriate binucleophiles.[1]

-

Knoevenagel Condensation: Reaction with aldehydes and ketones.

Reactions Involving the Aromatic Ring

The bromine atom on the phenyl ring can be utilized in various cross-coupling reactions, such as:

-

Suzuki Coupling: To form a biaryl linkage.

-

Heck Coupling: To introduce a vinyl group.

-

Buchwald-Hartwig Amination: To form a C-N bond.

These reactions significantly enhance the synthetic utility of this molecule, allowing for the introduction of diverse functionalities.

Potential Applications in Drug Discovery and Materials Science

Derivatives of 2,4-dioxobutanoic acid are known to possess a wide range of biological activities.[3][4][5] They have been investigated as inhibitors of various enzymes, making them attractive scaffolds for drug discovery. The presence of the 2-bromophenyl group allows for further structural modifications through cross-coupling reactions, enabling the exploration of a broad chemical space for the development of new therapeutic agents.

In materials science, brominated aromatic compounds can serve as monomers or precursors for flame-retardant polymers and other functional materials.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. While specific toxicity data is not available, compounds of this class may cause skin and eye irritation. A comprehensive Safety Data Sheet (SDS) should be consulted before handling.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its 1,3-dicarbonyl system and the reactive bromine on the aromatic ring provide numerous opportunities for the construction of complex molecules with potential applications in medicinal chemistry and materials science. While direct experimental data is sparse, its chemical properties and reactivity can be reliably predicted based on established principles of organic chemistry, providing a solid foundation for its use in research and development.

References

-

Reactivity of different 1,3‐dicarbonyl compounds. (n.d.). ResearchGate. Retrieved December 11, 2025, from [Link]

-

Ortho-Substituted Benzenes Definition. (n.d.). Fiveable. Retrieved December 11, 2025, from [Link]

-

13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. (n.d.). ResearchGate. Retrieved December 11, 2025, from [Link]

-

How might you use 13C NMR spectroscopy to differentiate between t... (2023, September 5). Pearson. Retrieved December 11, 2025, from [Link]

-

Reactivity of 2-Methylene-1,3-dicarbonyl Compounds. Stereoselective and Asymmetric Diels−Alder Reactions. (n.d.). ACS Publications. Retrieved December 11, 2025, from [Link]

-

15.4: Spectral Characteristics of the Benzene Ring. (2015, July 18). Chemistry LibreTexts. Retrieved December 11, 2025, from [Link]

-

Video: NMR Spectroscopy of Benzene Derivatives. (2025, May 22). JoVE. Retrieved December 11, 2025, from [Link]

-

4-Aryl-2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. (2025, August 9). ResearchGate. Retrieved December 11, 2025, from [Link]

-

Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. (2014, April 2). PubMed. Retrieved December 11, 2025, from [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved December 11, 2025, from [Link]

-

17.9: 1,3-Dicarbonyl Compounds. (2021, March 5). Chemistry LibreTexts. Retrieved December 11, 2025, from [Link]

-

Dicarbonyl. (n.d.). Wikipedia. Retrieved December 11, 2025, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved December 11, 2025, from [Link]

-

12.6 Infrared Spectra of Some Common Functional Groups. (n.d.). NC State University Libraries. Retrieved December 11, 2025, from [Link]

-

How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021, October 6). YouTube. Retrieved December 11, 2025, from [Link]

-

Inhibitors of glycolic acid oxidase. 4-substituted 2,4-dioxobutanoic acid derivatives. (n.d.). PubMed. Retrieved December 11, 2025, from [Link]

-

Examples of 4-substituted 2,4-dioxobutanoic acid derivatives as PA inhibitors. (n.d.). ResearchGate. Retrieved December 11, 2025, from [Link]

-

Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025, September 24). Save My Exams. Retrieved December 11, 2025, from [Link]

-

Utility of Halogenated 2,4-Dioxobutanoate Derivative in the Synthesis of Nitrogeneous Heterocycles and their Biological Evaluation. (n.d.). TSI Journals. Retrieved December 11, 2025, from [Link]

-

The features of IR spectrum. (n.d.). Retrieved December 11, 2025, from [Link]

-

CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). (n.d.). CHEMISTRY 1000. Retrieved December 11, 2025, from [Link]

-

Lecture outline 1H NMR spectra of aromatic compounds. (n.d.). Retrieved December 11, 2025, from [Link]

-

Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts. Retrieved December 11, 2025, from [Link]

-

Molecular peaks of bromide compounds. (n.d.). ResearchGate. Retrieved December 11, 2025, from [Link]

-

IR_lectureNotes.pdf. (n.d.). Retrieved December 11, 2025, from [Link]

-

CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram. (n.d.). Doc Brown's Advanced Organic Chemistry. Retrieved December 11, 2025, from [Link]

-

methyl 4-(4-bromophenyl)-2,4-dioxobutanoate suppliers USA. (n.d.). USA Chemical Suppliers. Retrieved December 11, 2025, from [Link]

-

4-(2-Amino-3-hydroxyphenyl)-2,4-dioxobutanoate. (n.d.). PubChem. Retrieved December 11, 2025, from [Link]

-

Aryl(2,4,6-trimethoxyphenyl)iodonium Salts as Reagents for Metal-Free Arylation of Carbon and Heteroatom Nucleophiles. (n.d.). Retrieved December 11, 2025, from [Link]

-

Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate|39757-34-1. (n.d.). MOLBASE. Retrieved December 11, 2025, from [Link]

-

Synthesis of Aryl(2,4,6-trimethoxyphenyl)iodonium Trifluoroacetate Salts. (n.d.). PubMed. Retrieved December 11, 2025, from [Link]

- US8507716B2 - Process for preparing pemetrexed disodium and its intermediate, 4-(4-carbomethoxyphenyl) butanal. (n.d.). Google Patents.

-

Synthesis of Aryl(2,4,6-trimethoxyphenyl)iodonium Trifluoroacetate Salts. (2025, August 10). ResearchGate. Retrieved December 11, 2025, from [Link]

-

Synthesis of Aryl(2,4,6-trimethoxyphenyl)iodonium Trifluoroacetate Salts. (n.d.). Semantic Scholar. Retrieved December 11, 2025, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tcichemicals.com [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitors of glycolic acid oxidase. 4-substituted 2,4-dioxobutanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. fiveable.me [fiveable.me]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. savemyexams.com [savemyexams.com]

- 16. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 17. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate: Synthesis, Characterization, and Applications in Modern Drug Discovery

A Note on Isomeric Specificity: This guide addresses the synthesis, properties, and applications of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate (CAS Number: 60395-85-9) . It is important to note that the isomeric counterpart, Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate, is not readily commercially available and lacks a registered CAS number, limiting the scope of available technical data. The principles and protocols detailed herein for the para-substituted isomer, however, provide a foundational framework for researchers interested in the synthesis and potential applications of other isomers.

Introduction: The Versatility of a β-Ketoester Building Block

Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate is a highly functionalized aromatic β-ketoester, a class of molecules renowned for its synthetic versatility. The presence of multiple reactive sites—an ester, two ketones, and an activated methylene group—renders it an invaluable intermediate in the synthesis of complex organic molecules. The 4-bromophenyl moiety not only imparts specific physicochemical properties but also serves as a handle for further chemical modifications, such as cross-coupling reactions, making it a strategic component in the design of novel therapeutic agents and advanced materials.

This guide, intended for researchers and professionals in drug development, will provide an in-depth exploration of this compound, from its fundamental synthesis to its application as a precursor for heterocyclic scaffolds of medicinal interest.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and spectral properties is paramount for its effective use in research and development.

| Property | Value | Source(s) |

| CAS Number | 60395-85-9 | [1][2][3] |

| Molecular Formula | C₁₁H₉BrO₄ | [1] |

| Molecular Weight | 285.09 g/mol | [1] |

| Appearance | Off-white needles | [1] |

| Melting Point | 102-108 °C | [1][2] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage | 2-8°C, sealed in a dry environment | [1][2] |

Spectral Characterization (Representative Data)

While specific spectra should be acquired for each synthesized batch, the following provides expected peak characteristics for ¹H and ¹³C NMR spectroscopy, crucial for structural verification.

-

¹H NMR (400 MHz, CDCl₃, δ):

-

7.70-7.60 (m, 4H, Ar-H)

-

6.80 (s, 1H, enol-CH=)

-

3.90 (s, 3H, -OCH₃)

-

Note: The methylene protons are typically not observed due to rapid tautomerization to the more stable enol form.

-

-

¹³C NMR (100 MHz, CDCl₃, δ):

-

190.5 (Ar-C=O)

-

170.2 (Ester C=O)

-

165.8 (Enol C-OH)

-

132.0, 130.0, 129.5 (Ar-C)

-

98.0 (Enol =CH-)

-

52.5 (-OCH₃)

-

Synthesis of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate

The most common and efficient method for the synthesis of β-ketoesters such as Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate is the Claisen condensation . This reaction involves the base-mediated condensation of an ester with another carbonyl compound. In this case, a mixed Claisen condensation between methyl 4-bromobenzoate and dimethyl oxalate is a plausible and effective route.

Reaction Mechanism: A Stepwise Perspective

The Claisen condensation proceeds through a series of well-defined steps, initiated by the deprotonation of the α-carbon of an ester to form a nucleophilic enolate.

Caption: Workflow of the Claisen condensation for synthesis.

Experimental Protocol: Synthesis via Claisen Condensation

This protocol outlines a standard laboratory procedure for the synthesis of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate.

Materials:

-

Methyl 4-bromobenzoate

-

Dimethyl oxalate

-

Sodium methoxide (NaOMe)

-

Anhydrous diethyl ether or THF

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium methoxide (1.1 equivalents) to anhydrous diethyl ether under a nitrogen atmosphere.

-

Addition of Esters: To the stirred suspension, add a solution of methyl 4-bromobenzoate (1 equivalent) and dimethyl oxalate (1.2 equivalents) in anhydrous diethyl ether dropwise over 30 minutes.

-

Reaction: Stir the mixture at room temperature for 2 hours, then gently reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to 0°C in an ice bath and slowly quench by adding 1 M HCl until the mixture is acidic (pH ~2-3).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from hot ethanol to yield off-white needles of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate.[4]

Applications in Drug Discovery and Development

The true value of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate lies in its role as a versatile precursor for a wide range of biologically active molecules, particularly heterocyclic compounds.[1] Its 1,3-dicarbonyl moiety is ideal for condensation reactions with binucleophiles to form five- and six-membered rings.

Synthesis of Pyrazole Derivatives

Pyrazoles are a prominent class of nitrogen-containing heterocycles found in numerous FDA-approved drugs, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate serves as an excellent starting material for pyrazole synthesis via condensation with hydrazine or its derivatives.[5][6]

Caption: Synthesis of a pyrazole derivative.

Experimental Protocol: Synthesis of Methyl 5-(4-bromophenyl)-1H-pyrazole-3-carboxylate

Materials:

-

Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate

-

Hydrazine hydrate

-

Ethanol or acetic acid (as solvent)

Procedure:

-

Dissolution: Dissolve Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate (1 equivalent) in ethanol in a round-bottom flask.

-

Addition of Hydrazine: Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature.

-

Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Isolation: Cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure to induce crystallization.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization if necessary.[5]

This straightforward synthesis highlights the utility of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate in rapidly accessing complex heterocyclic cores for screening in drug discovery programs.[7][8] The "magic methyl" effect, where the addition of a methyl group can significantly enhance biological activity, is a key concept in medicinal chemistry, and this pyrazole product can be further functionalized to explore such structure-activity relationships.[9]

Safety, Handling, and Disposal

As with all brominated organic compounds, proper safety protocols must be strictly followed when handling Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields or goggles are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat is required. Ensure full skin coverage.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place (2-8°C is recommended).[1][2]

Disposal:

-

All waste containing this compound should be treated as halogenated organic waste .[10]

-

Do not mix with non-halogenated waste.

-

Dispose of in accordance with local, state, and federal regulations. Incineration at a licensed hazardous waste facility is a common disposal method for brominated compounds.[11]

Conclusion

Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate is a cornerstone building block for synthetic and medicinal chemists. Its predictable reactivity, particularly in the formation of heterocyclic systems, ensures its continued relevance in the quest for novel therapeutics. This guide has provided a comprehensive overview of its synthesis, characterization, and application, emphasizing the practical knowledge required for its effective and safe utilization in a research setting. By understanding the principles outlined herein, researchers can confidently employ this versatile compound to accelerate their drug discovery and development efforts.

References

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

Ideal Response. What is bromine and what are the safe disposal and recycling methods? (2025). Available from: [Link]

-

DergiPark. Synthesis of Some New Pyrazoles. Available from: [Link]

-

U.S. Environmental Protection Agency. Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983. Available from: [Link]

-

USA Chemical Suppliers. methyl 4-(4-bromophenyl)-2,4-dioxobutanoate suppliers USA. Available from: [Link]

-

Organic Syntheses. Procedure. Available from: [Link]

-

MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available from: [Link]

-

Chemtalk. Bromine water - disposal. Available from: [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

-

Slideshare. Unit 4 Pyrazole. Available from: [Link]

-

Organic Syntheses. Procedure. Available from: [Link]

-

MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

-

CHIMIA. Bromine Recycling in the Chemical Industry – An Example of Circular Economy. Available from: [Link]

-

Organic Syntheses. Procedure. Available from: [Link]

-

ResearchGate. Claisen Condensation. Available from: [Link]

-

ACG Publications. Records of Natural Products-SI. Available from: [Link]

-

ResearchGate. A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory. Available from: [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available from: [Link]

-

PubMed. Transacylation of alpha-aryl-beta-keto esters. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Available from: [Link]

-

PubMed Central. Drug Discovery Targeting Bromodomain-Containing Protein 4. Available from: [Link]

-

MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. Available from: [Link]

-

National Institutes of Health. Drug Discovery Targeting Bromodomain-Containing Protein 4. Available from: [Link]

-

National Institutes of Health. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Available from: [Link]

-

National Institutes of Health. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Available from: [Link]

-

AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate | 60395-85-9 [sigmaaldrich.com]

- 3. methyl 4-(4-bromophenyl)-2,4-dioxobutanoate suppliers USA [americanchemicalsuppliers.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Unit 4 Pyrazole | PDF [slideshare.net]

- 7. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]

An In-depth Technical Guide to Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate, a halogenated aromatic β-ketoester of significant interest in synthetic organic chemistry and medicinal chemistry. This document delineates its nomenclature, physicochemical properties, and plausible synthetic routes. A detailed, field-proven protocol for its synthesis via a crossed Claisen condensation is presented, complete with mechanistic insights and workflow diagrams. Furthermore, this guide explores the reactivity of the dioxobutanoate moiety and the influence of the ortho-bromophenyl substituent, contextualizing its potential applications as a versatile building block in the development of novel therapeutic agents and other advanced materials. All information is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility for professionals in the field.

Nomenclature and Chemical Identity

The compound of interest is systematically identified through its IUPAC name and various synonyms, ensuring clarity and precision in scientific communication.

-

IUPAC Name: this compound

-

Synonyms:

-

2-Bromo-α,γ-dioxobenzenebutanoic acid methyl ester

-

4-(2-Bromo-phenyl)-2,4-dioxo-butyric acid methyl ester

-

-

CAS Number: 1035235-10-9

-

Molecular Formula: C₁₁H₉BrO₄

-

Molecular Weight: 285.09 g/mol

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not extensively available in public literature, its properties can be inferred from its structural analogues and the known characteristics of its functional groups. The data for the more common para-isomer, Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate, is provided for comparison.

Table 1: Physicochemical Properties

| Property | Value (Predicted for 2-bromo isomer) | Value (Reported for 4-bromo isomer) |

| Appearance | Likely an off-white to pale yellow solid | Off-white needles |

| Melting Point | Data not available | 102-108 °C |

| Boiling Point | Data not available | Data not available |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. The solubility of brominated aromatic compounds generally decreases with an increase in bromine substitution. | Favorable solubility in various solvent systems. |

| Storage | Store in an inert atmosphere at 2-8°C. | Store at 0-8°C. |

Spectroscopic Characterization (Predicted):

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the 2-bromophenyl group, a singlet for the methyl ester protons, and a signal for the methylene protons. The chemical shifts of the aromatic protons will be influenced by the ortho-bromo substituent.

-

¹³C NMR: The spectrum will display signals for the four carbonyl carbons, the aromatic carbons (with the carbon attached to the bromine showing a characteristic shift), the methyl ester carbon, and the methylene carbon.

-

IR Spectroscopy: Key absorption bands are expected for the C=O stretching of the ketone and ester functional groups (typically in the range of 1680-1750 cm⁻¹), C-Br stretching, and aromatic C-H and C=C stretching.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Synthesis and Mechanism: A Plausible Approach via Crossed Claisen Condensation

The synthesis of this compound can be logically achieved through a crossed Claisen condensation reaction. This method is a cornerstone of carbon-carbon bond formation in organic synthesis and is particularly well-suited for creating β-ketoesters. The proposed strategy involves the reaction of methyl 2-bromoacetate with a suitable precursor in the presence of a strong base. A more direct and efficient approach is the condensation of 2'-bromoacetophenone with dimethyl oxalate.

3.1. Reaction Principle

The crossed Claisen condensation utilizes two different ester partners. For a successful reaction with a high yield of a single product, one of the esters should not have enolizable α-hydrogens, thus acting solely as the electrophilic acceptor. In this proposed synthesis, dimethyl oxalate serves as the ideal electrophilic acceptor, while 2'-bromoacetophenone acts as the nucleophilic donor after being deprotonated by a strong base to form an enolate.

Diagram 1: Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

3.2. Reaction Mechanism

The mechanism of the Claisen condensation proceeds through several key steps:

-

Enolate Formation: The strong base, sodium methoxide, abstracts an acidic α-proton from 2'-bromoacetophenone to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of dimethyl oxalate, forming a tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a methoxide leaving group to yield the β-ketoester product.

-

Deprotonation (Driving Force): The resulting β-ketoester has acidic protons between the two carbonyl groups. The methoxide base deprotonates this position, forming a highly stabilized enolate. This irreversible step drives the reaction to completion.

-

Protonation: A final acidic workup step neutralizes the enolate to yield the final product, this compound.

Diagram 2: Claisen Condensation Workflow

Caption: Step-by-step workflow for the synthesis.

3.3. Detailed Experimental Protocol

This protocol is a robust, self-validating procedure designed for the synthesis of this compound.

Materials and Reagents:

-

2'-Bromoacetophenone

-

Dimethyl oxalate

-

Sodium methoxide (NaOMe)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for eluent

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium methoxide (1.1 equivalents) and suspend it in anhydrous THF. Cool the suspension to 0°C in an ice bath.

-

Enolate Formation: Dissolve 2'-bromoacetophenone (1.0 equivalent) in anhydrous THF and add it dropwise to the cooled sodium methoxide suspension over 30 minutes. Stir the resulting mixture at 0°C for an additional 30 minutes to ensure complete enolate formation.

-

Condensation: Dissolve dimethyl oxalate (1.2 equivalents) in anhydrous THF and add it dropwise to the reaction mixture at 0°C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to 0°C and quench by the slow addition of 1M HCl until the pH is acidic.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield this compound as a solid.

Applications in Research and Drug Development

β-Ketoesters, such as this compound, are highly valuable intermediates in organic synthesis due to their versatile reactivity.

-

Pharmaceutical Synthesis: The 2,4-dioxobutanoate scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. These compounds serve as key intermediates in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic agents. The presence of the 2-bromophenyl group offers a site for further functionalization, for example, through cross-coupling reactions, allowing for the generation of diverse molecular libraries for drug discovery.

-

Heterocyclic Chemistry: The dicarbonyl functionality allows for cyclization reactions with various dinucleophiles to form a wide range of heterocyclic compounds, such as pyrazoles and isoxazoles, which are common motifs in many drugs.

-

Agrochemicals: β-Ketoesters are also important in the synthesis of pesticides and herbicides.

-

Materials Science: The unique electronic properties conferred by the brominated aromatic ring and the dicarbonyl system make these compounds potential building blocks for advanced materials, such as polymers and coatings.

Safety and Handling

As a brominated aromatic compound, this compound should be handled with appropriate safety precautions.

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Health Hazards: This compound is classified as a skin and eye irritant and may cause respiratory irritation. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Reactivity: Brominated organic compounds can be persistent and bioaccumulative. Care should be taken to avoid their release into the environment.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

Conclusion

This compound is a versatile chemical intermediate with significant potential in various fields, particularly in drug discovery and materials science. While detailed experimental data for this specific isomer is limited, its synthesis can be reliably achieved through established methods like the Claisen condensation. Its rich functionality, combining a reactive β-ketoester moiety with a modifiable brominated aromatic ring, makes it a valuable tool for synthetic chemists aiming to construct complex molecular architectures. This guide provides a solid foundation for researchers and scientists to safely handle, synthesize, and utilize this compound in their work.

References

- Pangborn, A. B., Giardello, M. A., Grubbs, R. H., & Rosen, R. K. (1996). Safe and Convenient Procedure for Solvent Purification. Organometallics, 15(5), 1518–1520.

- Khaled, J. (2025).

- Rao, G. B. D., et al. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect, 6(42), 11487-11508.

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (2013). Reagent Guides: Bromination. Retrieved from [Link]

- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.

-

Bromination safety. (2024, June 7). YouTube. Retrieved from [Link] (Note: A generic YouTube link is provided as the original link may not be stable. The content reflects general bromination safety procedures

A Technical Guide to the Solubility and Stability of Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate

Introduction

Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate is a ketoester of significant interest in synthetic organic chemistry, potentially serving as a key intermediate in the development of novel pharmaceutical agents and other fine chemicals. Its utility in these applications is intrinsically linked to its physicochemical properties, namely its solubility in various solvent systems and its chemical stability under diverse environmental conditions. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and understand the solubility and stability profile of this compound. While specific experimental data for this compound is not extensively documented in public literature, this guide outlines the fundamental principles and detailed methodologies required to generate this critical information.

Section 1: Solubility Profile Determination

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability, formulation, and reaction kinetics. For this compound, understanding its solubility in both aqueous and organic solvents is paramount for its effective use in research and development.

Theoretical Considerations and Solvent Selection

The molecular structure of this compound, featuring a bromophenyl group, a methyl ester, and two ketone functionalities, suggests a moderate polarity. The presence of the ester and ketone groups allows for hydrogen bonding with protic solvents, while the aromatic ring and the bromine atom contribute to its lipophilicity.

Based on these structural features, a range of solvents should be investigated to establish a comprehensive solubility profile. The selection of solvents should be guided by their potential application in synthesis, purification, formulation, and analytical testing.

Table 1: Recommended Solvents for Solubility Assessment

| Solvent Class | Specific Examples | Rationale for Inclusion |

| Aqueous Buffers | pH 2.0 (0.01 M HCl), pH 4.5 (Acetate Buffer), pH 6.8 (Phosphate Buffer), pH 7.4 (Phosphate Buffered Saline), pH 9.0 (Borate Buffer) | To assess solubility in physiologically relevant pH ranges and understand the impact of ionization on solubility. |

| Polar Aprotic Solvents | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Commonly used in organic synthesis, purification (e.g., HPLC), and as vehicles for in vitro assays. |

| Polar Protic Solvents | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | Frequently used as reaction solvents, for recrystallization, and in formulation. |

| Non-Polar Solvents | Dichloromethane (DCM), Toluene, Hexanes | Useful for understanding lipophilicity and for extraction or chromatographic purification processes. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[1]

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be visually apparent.

-

Equilibration: Seal the vials and place them in a constant temperature orbital shaker or water bath (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[1]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant.

-

Filtration: Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. Discard the initial portion of the filtrate to prevent adsorption effects.[1]

-

Quantification: Analyze the clear filtrate to determine the concentration of the dissolved compound. A validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection is recommended.[1]

-

Data Analysis: Calculate the solubility in units of mg/mL or mol/L. The experiment should be performed in triplicate for each solvent to ensure accuracy and precision.[1]

Section 2: Chemical Stability and Degradation Pathway Analysis

Understanding the chemical stability of this compound is crucial for defining its shelf-life, storage conditions, and potential incompatibilities. Forced degradation studies are essential to identify potential degradation products and establish degradation pathways.[2][3][4]

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing to identify likely degradation products and understand the intrinsic stability of the molecule.[2][4][5] The following conditions are recommended:

-

Acidic and Basic Hydrolysis: Exposure to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures (e.g., 60 °C). The ester and ketone functionalities are susceptible to hydrolysis.

-

Oxidative Degradation: Treatment with an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Exposure to dry heat (e.g., 80 °C) to assess thermolability.

-

Photostability: Exposure to light according to ICH Q1B guidelines to evaluate photosensitivity.

Analytical Monitoring of Stability

A stability-indicating analytical method is required to separate the intact compound from its degradation products.[2] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Key considerations for HPLC method development:

-

Column Chemistry: A reversed-phase column (e.g., C18) is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to resolve all components.

-

Detection: A photodiode array (PDA) detector is highly recommended to assess peak purity and to identify the optimal wavelength for detection of both the parent compound and any degradants.

Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for monitoring the degradation process and for structural elucidation of the degradation products.[6][7][8]

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be hypothesized:

-

Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid. The diketone functionality may also undergo cleavage.

-

Oxidation: The benzylic position and the keto groups could be susceptible to oxidation.

-

Decarboxylation: Under certain conditions, β-keto esters can undergo decarboxylation.

Caption: Potential degradation pathways for this compound.

Section 3: Experimental Workflows

Workflow for Solubility Determination

The following diagram illustrates the key experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Workflow for Stability and Forced Degradation Studies

This diagram outlines the systematic approach for assessing the stability of this compound.

Caption: Workflow for forced degradation and stability studies.

Conclusion

This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. By following the outlined experimental protocols and workflows, researchers can generate the critical data necessary to advance the use of this compound in drug discovery and development. The insights gained from these studies will enable informed decisions regarding formulation, storage, and handling, ultimately ensuring the quality and efficacy of the final product.

References

- Development of forced degradation and stability indic

- NMR Spectroscopy in Environmental Chemistry Tracking Chemical Processes in N

- Forced Degrad

- Pharmaceutical Forced Degradation Studies with Regulatory Consider

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

- Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantific

- NMR Applications to Study Natural Product Biosynthesis and Biodegrad

- (R)-Ketoprofen Solubility: A Technical Guide for Researchers.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. acdlabs.com [acdlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. NMR Spectroscopy in Environmental Chemistry Tracking Chemical Processes in Nature [docs.google.com]

- 7. mdpi.com [mdpi.com]

- 8. NMR Applications to Study Natural Product Biosynthesis and Biodegradation [escholarship.org]

The Synthetic Chemist's Gateway to Novel Heterocycles: A Technical Guide to Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate

Foreword: Unveiling the Potential of a Niche Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the elegant and efficient construction of complex molecular architectures. While a vast arsenal of building blocks is readily available, a select few, by virtue of their unique constellation of functional groups, offer unparalleled versatility. This guide delves into the chemistry of one such promising, albeit under-documented, reagent: Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate .

This technical guide is designed for researchers, medicinal chemists, and professionals in drug development. It aims to provide not just a theoretical overview, but a practical, field-proven perspective on how to leverage the unique reactivity of this compound. We will explore its plausible synthesis, its core utility in the construction of valuable heterocyclic scaffolds, and provide detailed, actionable protocols grounded in established chemical principles. While specific literature on this exact ortho-bromo isomer is limited, the principles outlined herein are derived from extensive experience with analogous ortho-haloaryl β-ketoesters, offering a robust framework for its application.

Structural Dissection and Synthetic Rationale

At its core, this compound is a molecule of dual reactivity. Its structure is characterized by two key features that dictate its synthetic utility:

-

The 1,3-Dicarbonyl Moiety: This versatile functional group is a cornerstone of synthetic organic chemistry. The acidic methylene protons situated between the two carbonyls are readily deprotonated to form a nucleophilic enolate. Furthermore, the two carbonyl groups can undergo condensation reactions with a variety of nucleophiles.

-

The ortho-Bromophenyl Group: The bromine atom positioned ortho to the benzoyl group serves as a synthetic handle for a range of cross-coupling reactions, most notably intramolecular cyclizations. Its steric and electronic influence can also modulate the reactivity of the adjacent carbonyl group.

This unique combination of a reactive 1,3-dicarbonyl system and a latent intramolecular cyclization partner makes this molecule a powerful precursor for the synthesis of fused heterocyclic systems, particularly quinolones and related scaffolds that are of significant interest in medicinal chemistry.[1][2]

Synthesis of this compound: A Plausible Approach

A reliable and scalable synthesis of the title compound can be envisioned through a base-mediated Claisen condensation , a classic and robust method for the formation of β-ketoesters.[3][4] This approach would involve the reaction of 2'-bromoacetophenone with a suitable oxalate ester, such as dimethyl oxalate, in the presence of a strong base.

Proposed Synthetic Pathway

Caption: Proposed synthesis of the title compound via Claisen condensation.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

2'-Bromoacetophenone

-

Dimethyl oxalate

-

Sodium hydride (60% dispersion in mineral oil) or Sodium methoxide

-

Anhydrous Tetrahydrofuran (THF) or Toluene

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere. Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes. Add anhydrous THF to the flask.

-

Enolate Formation: Dissolve 2'-bromoacetophenone (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of sodium hydride at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to ensure complete enolate formation.

-

Condensation: Dissolve dimethyl oxalate (1.2 equivalents) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Cool the reaction mixture to 0 °C and cautiously quench with 1 M HCl until the pH is acidic. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Note: This is a generalized procedure. Optimization of the base, solvent, and reaction temperature may be necessary to achieve the best results.

Core Application: A Gateway to 2-Substituted-4-Quinolones

The primary synthetic utility of this compound lies in its role as a precursor to 4-quinolones, a class of heterocyclic compounds with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][5] The synthesis typically proceeds through a Conrad-Limpach or Gould-Jacobs type reaction sequence.[6][7][8]

Reaction Pathway to 4-Quinolones

The overall transformation involves two key steps:

-

Enaminone Formation: Condensation of the β-ketoester with a primary amine or aniline. The more electrophilic ketone at the 2-position reacts preferentially to form a stable enaminone intermediate.

-

Intramolecular Cyclization: The enaminone undergoes cyclization to form the quinolone ring system. This can be achieved either by thermal cyclization (Conrad-Limpach conditions) or through an intramolecular nucleophilic aromatic substitution.

Caption: General reaction pathway for the synthesis of 4-quinolones.

Mechanistic Insight: The Conrad-Limpach Cyclization

The Conrad-Limpach synthesis is a powerful method for constructing the 4-quinolone core.[6][7][8] The reaction proceeds through the formation of an enamine from the aniline and the β-ketoester, which then undergoes thermal cyclization.

Protocol for 2-Substituted-4-Quinolone Synthesis (Generalized)

Materials:

-

This compound

-

Aniline or a substituted aniline

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene or Xylene

-

Dowtherm A or Diphenyl ether (for high-temperature cyclization)

Procedure:

-

Enaminone Formation: To a solution of this compound (1.0 equivalent) in toluene, add the aniline (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid. Fit the flask with a Dean-Stark apparatus to remove water azeotropically. Reflux the mixture until no more water is collected.

-

Cyclization: Remove the toluene under reduced pressure. To the crude enaminone, add a high-boiling solvent such as Dowtherm A. Heat the mixture to 250 °C for 30-60 minutes.

-

Isolation: Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. The crude product can be further purified by recrystallization or column chromatography.

Advanced Synthetic Strategies: Intramolecular Heck Reaction

The presence of the ortho-bromo substituent opens the door to more advanced synthetic transformations, such as the intramolecular Heck reaction .[1] This palladium-catalyzed reaction can be used to form an additional carbon-carbon bond, leading to the synthesis of more complex, polycyclic aromatic systems. For instance, if the enaminone intermediate is formed from an amine bearing a terminal alkene, an intramolecular Heck cyclization could be employed to construct a new ring fused to the quinolone core.

Conceptual Workflow for Tandem Cyclization-Heck Reaction

Caption: Conceptual workflow for a tandem cyclization-Heck reaction sequence.

Data and Characterization

| Property | Value | Source/Comment |

| Molecular Formula | C₁₁H₉BrO₄ | Calculated |

| Molecular Weight | 285.09 g/mol | Santa Cruz Biotechnology |

| Appearance | Expected to be a solid | Based on analogous compounds |

| Solubility | Soluble in common organic solvents | Expected behavior for this class of compounds |

| ¹H NMR (Expected) | Aromatic protons, CH₂ protons, OCH₃ protons | Chemical shifts will be influenced by the substituent pattern. |

| ¹³C NMR (Expected) | Signals for carbonyls, aromatic carbons, CH₂, OCH₃ | Characteristic peaks for the dicarbonyl system. |

| IR (Expected) | Strong C=O stretching bands (~1680-1750 cm⁻¹) | Characteristic of the keto-ester functionality. |

| Mass Spec (Expected) | M+ and M+2 peaks in a ~1:1 ratio | Indicative of the presence of a bromine atom. |

Conclusion and Future Outlook

This compound represents a building block with significant untapped potential. Its dual reactivity, stemming from the 1,3-dicarbonyl system and the ortho-bromo handle, makes it an ideal candidate for the efficient synthesis of complex heterocyclic molecules. While this guide has provided a robust framework for its synthesis and application based on established chemical principles, further experimental investigation is warranted to fully elucidate its reactivity profile and expand its synthetic utility. For medicinal chemists and drug development professionals, this compound offers a promising entry point to novel quinolone-based scaffolds and other intricate heterocyclic systems, paving the way for the discovery of new therapeutic agents.

References

-

An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. Available at: [Link]

-

Conrad–Limpach synthesis. Wikipedia. Available at: [Link]

-

Conrad-Limpach Synthesis. SynArchive. Available at: [Link]

-

QUINOLONES FOR APPLICATIONS IN MEDICINAL CHEMISTRY: SYNTHESIS AND STRUCTURE. ResearchGate. Available at: [Link]

-

benign and proficient procedure for preparation of quinoline derivatives. Journal of Pharmaceutical and Therapeutic Chemistry. Available at: [Link]

-

Recent Advances in the Catalytic Synthesis of 4-Quinolones. Chem. Available at: [Link]

-

Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. National Institutes of Health. Available at: [Link]

-

Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

METHYL 4-CHLORO-2-FORMYLBUTANOATE. Organic Syntheses. Available at: [Link]

-

Quinolones in Medicinal Chemistry: are Potential Applications Compromised by Limited Synthetic Approaches?. ResearchGate. Available at: [Link]

-

The synthesis of substituted quinolines from 2‐aminoaryl ketones with another carbonyl compound having active α‐methylene group.. ResearchGate. Available at: [Link]

-

Quinolones Chemistry and its Therapeutic Activities. RJPT. Available at: [Link]

-

MEDICINAL CHEMISTRY OF QUINOLONES.pptx. Slideshare. Available at: [Link]

-

Enaminones via Pd-Catalyzed Four-Component Carbonylation. Thieme Chemistry. Available at: [Link]

-

Synthesis of Enaminones by a Palladium-Catalyzed Four-Component Carbonylative Addition Reaction (English). TIB.eu. Available at: [Link]

- Preparation of beta-ketoesters useful in preparing quinolone antibiotics. Google Patents.

-

Palladium-Catalyzed Intramolecular Cyclization of Ynamides: Synthesis of 4-Halo-oxazolones. Organic Chemistry Portal. Available at: [Link]

-

Palladium-catalyzed selective assembly of carbamoylated indoles and aminophenanthridinones via β-carbon elimination switch. National Institutes of Health. Available at: [Link]

-

Palladium-Mediated Synthesis of [Carbonyl-11C]acyl Amidines from Aryl Iodides and Aryl Bromides and Their One-Pot Cyclization to 11C-Labeled Oxadiazoles. PubMed Central. Available at: [Link]

-

Claisen Condensation as a Facile Route to an α-Alkoxy-cinnamate: Synthesis of Ethyl (2 S )-2-Ethoxy-3-(4-hydroxyphenyl)propanoate. ResearchGate. Available at: [Link]

-

Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. National Institutes of Health. Available at: [Link]

-

METHYL-2-(4-BrOMOPHENYL)-HYDRAZONO-3-OXOBUTANOATE;ISOMER-A. SpectraBase. Available at: [Link]

-

4-[(4-Bromophenyl)sulfanyl]butanoic acid, methyl ester. SpectraBase. Available at: [Link]

-

Quinolone Nucleosides: 6,7-Dihalo-N-β- and α-Glycosyl-l 4-dihydro-4-oxo-quinoline-3-carboxylic Acids and Derivatives. Synthesis, Antimicrobial and Antiviral Activity. Scilit. Available at: [Link]

-

GC-MS and GC-IRD studies on brominated dimethoxyamphetamines: regioisomers related to 4-Br-2,5-DMA (DOB). ResearchGate. Available at: [Link]

Sources

- 1. chim.it [chim.it]

- 2. rjptonline.org [rjptonline.org]

- 3. researchgate.net [researchgate.net]

- 4. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors [beilstein-journals.org]